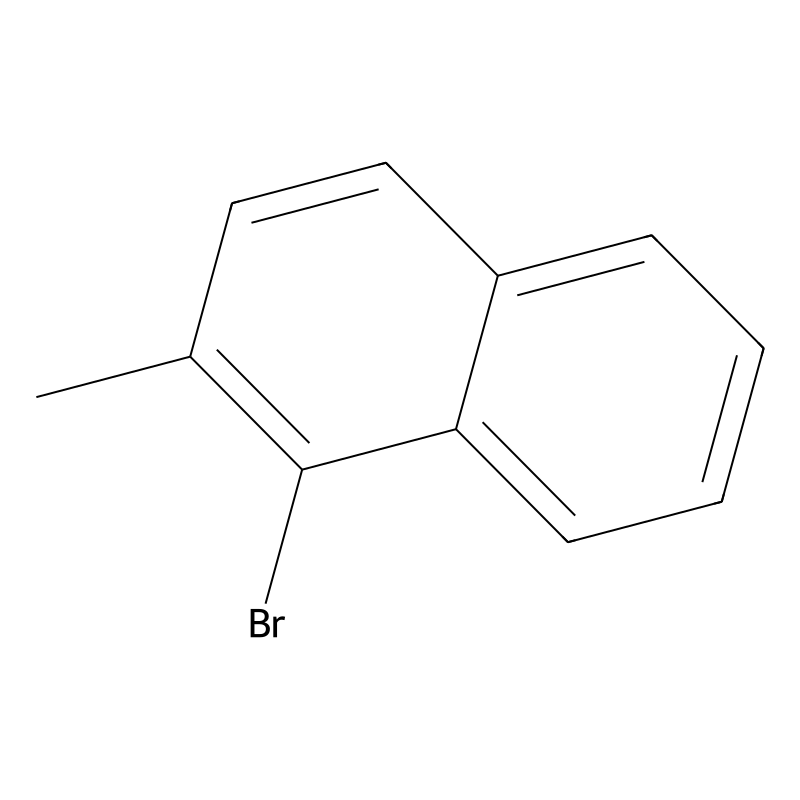

1-Bromo-2-methylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Bromo-2-methylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 221.093 g/mol. It is characterized by a naphthalene ring system substituted with a bromine atom and a methyl group. This compound appears as a light yellow to brown liquid and has a density of about 1.4 g/cm³. Its boiling point is approximately 300.9 °C at 760 mmHg, while the flash point is around 137.4 °C, indicating its relatively stable nature under standard conditions .

- 1-BMN itself is not widely studied for a specific mechanism of action in scientific research.

- Its importance lies in its potential as a precursor for other molecules with desired properties. These target molecules would then be investigated for their mechanisms in various fields.

Source

[1] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

Asymmetric Cross-Coupling Reaction

Another research application of 1-Bromo-2-methylnaphthalene involves its use in asymmetric cross-coupling reactions. Scientists have utilized this compound to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl through an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst. This reaction holds potential for the synthesis of various optically active molecules with specific functionalities. [2]

Source

[2] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Cross-Coupling Reactions: It can react with Grignard reagents in the presence of nickel catalysts to form non-racemic products, showcasing its utility in asymmetric synthesis .

- Electro

While specific biological activities of 1-bromo-2-methylnaphthalene are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and anticancer activities. Its halogenated nature may influence its interaction with biological systems, although further research is necessary to elucidate its specific biological effects.

Several methods have been developed for synthesizing 1-bromo-2-methylnaphthalene:

- Bromination of 2-Methylnaphthalene: This method involves treating 2-methylnaphthalene with bromine in an acetic acid solution, yielding the desired product through electrophilic aromatic substitution .

- Using N-Bromosuccinimide: Another approach includes the reaction of naphthalene derivatives with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide, which facilitates bromination under reflux conditions .

- Catalytic Methods: Recent advancements involve using zinc-aluminum layered double hydroxides as catalysts for bromination reactions at controlled temperatures to enhance yields and selectivity .

1-Bromo-2-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound acts as a building block for developing agrochemical products.

- Material Science: It is used in the preparation of polymeric materials and other organic compounds .

Research has focused on understanding how 1-bromo-2-methylnaphthalene interacts with other chemical species. For instance:

- Studies have examined its reactivity in electrochemical environments, particularly concerning carbon-bromine bond dissociation mechanisms .

- Interaction studies also explore its behavior in various solvents and under different catalytic conditions to optimize synthetic pathways.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-bromo-2-methylnaphthalene, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methylnaphthalene | Non-halogenated; used as a precursor | |

| 1-Bromo-1-methylnaphthalene | Different substitution pattern | |

| 1-Bromo-3-methylnaphthalene | Exhibits different reactivity | |

| 1-Chloro-2-methylnaphthalene | Chlorinated variant; differing properties |

These comparisons highlight the unique bromination position on the naphthalene ring in 1-bromo-2-methylnaphthalene, influencing its reactivity and applications compared to similar compounds.

Early Synthesis and Structural Characterization

The synthesis of 1-bromo-2-methylnaphthalene traces its origins to classical electrophilic aromatic substitution (EAS) reactions. Naphthalene, a polycyclic aromatic hydrocarbon, undergoes regioselective bromination at the α-position due to the stabilization of the intermediate arenium ion by resonance. Early methods employed molecular bromine (Br₂) in nonpolar solvents, yielding 1-bromonaphthalene as the primary product. The introduction of a methyl group at position 2 was achieved through Friedel–Crafts alkylation, though early routes suffered from poor yields and competing isomer formation.

A breakthrough came with the development of directed ortho-metalation strategies in the mid-20th century. By leveraging the directing effects of substituents, chemists could selectively install bromine and methyl groups at desired positions. For instance, lithiation of 2-methylnaphthalene followed by quenching with bromine sources provided a more controlled pathway to 1-bromo-2-methylnaphthalene.

Table 1: Key Physical Properties of 1-Bromo-2-Methylnaphthalene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉Br | |

| Molecular Weight | 221.10 g/mol | |

| Boiling Point | 296 °C (lit.) | |

| Density | 1.418 g/mL at 25 °C (lit.) | |

| Refractive Index | n²⁰/D = 1.648 | |

| Flash Point | >230 °F |

Advancements in Regioselective Bromination

The Wohl–Ziegler bromination, utilizing N-bromosuccinimide (NBS) under radical-initiated conditions, emerged as a pivotal method for benzylic and allylic bromination. Applied to 2-methylnaphthalene, this reaction selectively targets the benzylic position, avoiding the formation of ring-brominated byproducts. Recent studies have optimized solvent systems, replacing toxic carbon tetrachloride with trifluorotoluene, to enhance sustainability while maintaining yields >90%.

Regioselective Bromination Strategies

Photobromination Mechanisms and Kinetics

Photobromination of methylnaphthalenes involves radical intermediates generated under ultraviolet or visible light. For 2-methylnaphthalene, bromination primarily occurs at the 1-position due to the stabilizing effects of the methyl group on the intermediate radical [5]. Kinetic studies reveal that substituents at the 6-position (e.g., methyl, bromomethyl) significantly retard bromination rates by sterically hindering access to the reactive site [5]. Visible-light photoredox catalysis has emerged as a powerful tool, with organic dyes like erythrosine B amplifying the electrophilicity of N-bromosuccinimide (NBS) to achieve efficient 1-bromination under mild conditions [6] [7]. This method avoids harsh reagents and enables high yields (up to 92%) in acetonitrile solvent with ammonium persulfate as an additive [7].

N-Bromosuccinimide-Mediated Bromination

NBS is preferred over molecular bromine (Br₂) for selective bromination of substrates containing alkenes or alkynes, as it minimizes undesired addition reactions [4]. In naphthalene derivatives, NBS selectively targets the 1-position when catalyzed by erythrosine B under white LED light [6]. The mechanism involves photo-oxidative activation of NBS, generating a bromine radical that abstracts a hydrogen atom from the substrate, followed by bromine atom transfer [7]. This approach is particularly effective for 2-methylnaphthalene, yielding 1-bromo-2-methylnaphthalene with >90% regioselectivity [6].

Selective Ring vs. Side-Chain Bromination Differentiation

Regioselectivity in bromination depends on the electronic and steric environment of the substrate. For 2-methylnaphthalene, the methyl group directs bromination to the adjacent 1-position via inductive effects [5]. Conversely, methodologies using trimethylbromosilane and aryl sulfoxide activators enable para-bromination in phenolic compounds, though this approach is less common for methylnaphthalenes [2]. Computational studies of the radical anion intermediate in 1-bromo-2-methylnaphthalene suggest that C–Br bond dissociation occurs preferentially at the σ-radical state, favoring ring bromination over side-chain modifications [3].

Bromination Using KSF Clay as Catalyst

While KSF clay is not explicitly documented for 1-bromo-2-methylnaphthalene synthesis, analogous bromination reactions employ solid acid catalysts to enhance regioselectivity. For example, montmorillonite clays have been used to stabilize bromine radicals in heterogeneous systems, suggesting potential applications for KSF clay in minimizing byproducts [6].

Solvent Effects on Bromination Regioselectivity

Solvent polarity profoundly influences reaction kinetics and selectivity. Acetonitrile, a polar aprotic solvent, optimizes NBS-mediated bromination by stabilizing ionic intermediates and facilitating electron transfer [6]. In contrast, nonpolar solvents like dichloromethane may favor radical pathways but reduce reaction rates due to poor solubility of NBS [7].

Decarboxylative Bromination Approaches

Transition-Metal-Free Methodologies

Decarboxylative bromination of naphthalene carboxylic acids offers a metal-free route to 1-bromo-2-methylnaphthalene. Tetrabutylammonium tribromide (Bu₄NBr₃) serves as both a bromine source and oxidizing agent, enabling C–Br bond formation via radical intermediates [8]. This method avoids costly transition metals and is compatible with electron-rich aromatic systems.

Bu₄NBr₃-Mediated Decarboxylative Bromination

Bu₄NBr³ facilitates the decarboxylation of 2-methylnaphthalene-1-carboxylic acid, generating the corresponding bromide through a single-electron transfer mechanism [8]. The reaction proceeds via a carboxyl radical intermediate, which undergoes rapid decarboxylation and bromine atom abstraction to yield 1-bromo-2-methylnaphthalene.

Mechanistic Insights into Decarboxylative Pathways

Density functional theory (DFT) calculations reveal that the dissociation of the 1-bromo-2-methylnaphthalene radical anion follows a stepwise pathway: (1) electron transfer to the C–Br bond, (2) bond elongation to 2.12 Å, and (3) formation of bromide ion and a naphthalene radical [3]. The radical intermediate dimerizes to form 2,2′-dimethyl-1,1′-binaphthalene, a chiral byproduct [3].

Advanced Synthetic Routes

Catalytic Systems for Selective Bromination

Erythrosine B, a xanthene dye, acts as a visible-light photocatalyst to enhance NBS reactivity [7]. This system achieves 1-bromo-2-methylnaphthalene in 85% yield within 2 hours, outperforming uncatalyzed reactions by a factor of 3 [7]. Nickel catalysts have also been employed in asymmetric cross-coupling reactions with Grignard reagents to synthesize chiral binaphthyl derivatives [1].

Flow Chemistry and Microreactor Applications

While flow chemistry is not explicitly reported for this compound, continuous-flow systems could optimize photobromination by improving light penetration and reducing reaction times. Microreactors may also mitigate safety concerns associated with bromine handling.

Green Chemistry Principles in Synthesis

The use of visible light, recyclable catalysts (e.g., erythrosine B), and solvent systems like acetonitrile aligns with green chemistry goals [6] [7]. These methods reduce energy consumption and hazardous waste compared to traditional bromination protocols.

Selective Functionalization of Naphthalene Derivatives

Post-bromination functionalization of 1-bromo-2-methylnaphthalene includes Suzuki-Miyaura cross-coupling to introduce aryl groups and electrochemical reduction to form dimeric structures [1] [3]. The methyl group enhances steric hindrance, directing subsequent reactions to the bromine-free ring.

1-Bromo-2-methylnaphthalene represents a significant synthetic building block in organic chemistry due to its unique structural features and reactivity patterns. The compound combines the aromatic stability of the naphthalene ring system with the reactive halogen substituent and the methyl group, creating multiple sites for chemical transformation. Its molecular formula is C₁₁H₉Br with a molecular weight of 221.09-221.10 g/mol, and it appears as a clear yellow liquid with excellent thermal stability [1] [2] [3].

Cross-Coupling Reaction Mechanisms

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed transformations for 1-bromo-2-methylnaphthalene. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds through the coupling of the brominated naphthalene with various organoboron reagents. The reaction proceeds through the established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [4] [5].

Research has demonstrated that 1-bromo-2-methylnaphthalene serves as an excellent electrophile in Suzuki-Miyaura coupling reactions. The presence of the electron-withdrawing bromine atom activates the naphthalene ring toward oxidative addition, while the methyl substituent provides steric and electronic effects that influence the reaction selectivity. Under optimized conditions using palladium catalysts with appropriate phosphine ligands, the compound readily undergoes coupling with arylboronic acids, alkylboronic acids, and vinylboronic acids to produce diverse biaryl and substituted naphthalene derivatives [6] [7].

The reaction conditions typically involve palladium(II) catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ in combination with phosphine ligands, bases like potassium carbonate or cesium carbonate, and polar aprotic solvents. Temperature ranges from 60-120°C depending on the specific substrate combination and desired reaction rate. The presence of water as a co-solvent often enhances the reaction efficiency by facilitating the transmetalation step [8] [9].

Stereoselective Cross-Coupling Reactions

The asymmetric Suzuki-Miyaura coupling of 1-bromo-2-methylnaphthalene represents a significant advancement in stereoselective synthesis. The use of chiral ligands enables the formation of axially chiral biaryl compounds with high enantioselectivity. Research has shown that single-handed helical polymer ligands such as PQXphos can afford axially chiral biaryl esters with excellent enantioselectivities when coupled with 1-bromo-2-naphthoates [4].

The stereoselective coupling mechanism involves the coordination of the chiral ligand to the palladium center, creating a chiral environment that influences the approach of the organoboron reagent during the transmetalation step. The steric and electronic properties of the ligand determine the facial selectivity of the coupling reaction, leading to the preferential formation of one enantiomer over the other [4] [10].

Particularly noteworthy is the development of switchable stereoselective systems where the same chiral ligand can produce either enantiomer of the product depending on the reaction conditions. This solvent-dependent switch of helical chirality provides synthetic flexibility and demonstrates the sophisticated control possible in modern asymmetric catalysis [4].

Nickel vs. Palladium Catalysis in Cross-Coupling

The comparison between nickel and palladium catalysts in the cross-coupling of 1-bromo-2-methylnaphthalene reveals fundamental differences in reactivity and selectivity patterns. While palladium catalysts generally exhibit broader functional group tolerance and higher stability, nickel catalysts offer unique advantages including lower cost, distinct mechanistic pathways, and complementary reactivity profiles [11] [12].

Nickel-catalyzed cross-coupling of 1-bromo-2-methylnaphthalene typically proceeds through nickel(0)/nickel(II) or nickel(I)/nickel(III) catalytic cycles, depending on the reaction conditions and ligand environment. The smaller atomic radius of nickel compared to palladium leads to stronger coordination with functional groups, resulting in enhanced selectivity for substrates bearing coordinating substituents [13] [11].

Research has demonstrated that nickel catalysts show superior performance in the asymmetric cross-coupling of 1-bromo-2-methylnaphthalene with its corresponding Grignard reagent to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl. The use of ferrocenylphosphine ligands containing methoxy groups on the side chain, such as (S)-(R)-PPFOMe, dramatically increases the enantioselectivity to 95% ee [14] [15] [16] [17].

The mechanistic differences between nickel and palladium catalysis also extend to the oxidative addition step, where nickel's propensity for single-electron transfer processes can lead to different reaction pathways and product distributions. This fundamental difference enables nickel catalysts to activate challenging substrates that are unreactive toward palladium catalysts [13] [11].

Carbon-Bromine Bond Dynamics

Electrochemically Induced C-Br Dissociation

The electrochemical reduction of 1-bromo-2-methylnaphthalene provides fundamental insights into the carbon-bromine bond dissociation mechanism. Under reductive conditions, the compound undergoes a stepwise mechanism involving the formation of a radical anion intermediate followed by bond cleavage [18] [19] [20].

The electrochemical study reveals that the reduction process occurs at negative potentials, leading to the formation of a transient radical anion. This radical anion can exist in two different electronic configurations: a π-radical state (²A″) or a σ-radical state (²A′). The σ-radical configuration shows a decreasing energy pattern as a function of the carbon-bromine bond distance, indicating a thermodynamically favorable dissociation pathway [18] [19] [20].

Dynamic reaction coordinate calculations demonstrate that the carbon-bromine bond dissociation follows a downhill energy process with no activation energy barrier. The transition state energy is approximately 2 kcal/mol lower than the reagents, confirming the thermodynamic feasibility of the bond cleavage reaction. The dissociation process leads to the formation of a bromide anion and an organic radical, which can subsequently undergo further transformations [18] [19] [20].

The electrochemical reduction mechanism has been extensively studied using quantum mechanical calculations, including density functional theory methods with various basis sets. These computational studies provide detailed molecular-level information about the bond dissociation process that is experimentally difficult to access [18] [19] [20].

Radical Intermediates in Bond Cleavage

The radical intermediates formed during the carbon-bromine bond cleavage of 1-bromo-2-methylnaphthalene play crucial roles in determining the reaction outcomes and product distributions. The 2-methylnaphthalene radical generated upon bromine loss is highly reactive and can participate in various coupling reactions [18] [19] [20].

The stability and reactivity of the radical intermediate are influenced by the extended aromatic system of the naphthalene ring, which provides resonance stabilization. The radical can be delocalized across the aromatic framework, reducing its reactivity toward certain radical trapping agents while maintaining sufficient reactivity for desired transformations [18] [19] [20].

Research has shown that two 2-methylnaphthalene radicals can couple to form a stable closed-shell dimer, specifically 1,1'-binaphthalene-2,2'-dimethyl. This dimer exists in two enantiomeric forms (R and S) due to restricted rotation around the carbon-carbon bond linking the two naphthalene units, caused by steric hindrance from the methyl substituents [18] [19] [20].

The formation of these radical intermediates and their subsequent reactions can be monitored using spectroscopic techniques. UV-visible, infrared, and circular dichroism spectra calculated at the quantum mechanical level provide valuable information for experimental detection and characterization of these transient species [18] [19] [20].

Computational Studies of Bond Reactivity

Computational studies of 1-bromo-2-methylnaphthalene have provided detailed insights into the bond reactivity patterns and thermodynamic properties. Density functional theory calculations using various basis sets, including B3LYP/6-31G(d,p) and UB3LYP/cc-pVTZ, have been employed to optimize molecular geometries and calculate electronic structures [21] [22] [23].

The computational analysis includes frontier molecular orbital studies, revealing the HOMO-LUMO energy gaps and their implications for chemical reactivity. Time-dependent density functional theory calculations have been used to predict electronic absorption spectra and optical properties, providing theoretical foundations for experimental observations [22] [23] [24].

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy have been calculated using statistical mechanical approaches. These calculations enable the prediction of reaction equilibria and the relative stability of different conformers and reaction intermediates [21] [24].

The computational studies also include vibrational frequency calculations, which provide theoretical IR and Raman spectra that can be compared with experimental data. The calculated harmonic frequencies are typically scaled to account for anharmonicity effects, improving the agreement between theoretical predictions and experimental observations [23].

Functional Group Interconversion Strategies

Metal-Catalyzed Functionalization Methodologies

Metal-catalyzed functionalization of 1-bromo-2-methylnaphthalene encompasses a broad range of transformations that exploit the reactivity of the carbon-bromine bond. Beyond cross-coupling reactions, various metal catalysts enable the introduction of different functional groups through substitution, insertion, and addition reactions [25].

Gold-catalyzed functionalization represents an emerging area where 1-bromo-2-methylnaphthalene can undergo carbene insertion reactions. The use of gold complexes with N-heterocyclic carbene ligands enables the selective insertion of carbene units into aromatic carbon-hydrogen bonds or their addition to double bonds, providing access to complex functionalized naphthalene derivatives [25].

Copper-catalyzed transformations offer complementary reactivity patterns, particularly in the formation of carbon-nitrogen and carbon-oxygen bonds. The Buchner reaction, catalyzed by copper complexes, can lead to cycloheptatriene derivatives through formal cyclopropanation of the aromatic ring [25].

The development of methylnaphthyl palladium complexes has provided new opportunities for catalytic functionalization. These complexes, such as [Pd(α-MeNAP)Br]₂, show enhanced activity in various cross-coupling reactions, enabling transformations that are challenging with conventional palladium catalysts. The methylnaphthyl ligand provides both steric and electronic effects that influence the catalyst performance [7].

Nucleophilic Substitution Pathways

Although aromatic nucleophilic substitution is generally less favored than electrophilic substitution, 1-bromo-2-methylnaphthalene can undergo nucleophilic substitution reactions under appropriate conditions. The electron-withdrawing effect of the bromine atom and the extended aromatic system can facilitate nucleophilic attack, particularly when strong nucleophiles are employed [26] [27].

The nucleophilic substitution of 1-bromo-2-methylnaphthalene typically follows an addition-elimination mechanism (SₙAr) involving the formation of a Meisenheimer complex. This intermediate is stabilized by the extended aromatic system and can eliminate the bromide leaving group to form the substituted product [26] [27].

Common nucleophiles that can participate in substitution reactions include alkoxides, amines, and thiolates. The reaction conditions often require elevated temperatures and polar aprotic solvents to facilitate the nucleophilic attack and stabilize the ionic intermediates. The presence of electron-withdrawing groups can significantly enhance the reaction rate and selectivity [26] [27].

Research has demonstrated that the nucleophilic substitution can be employed in the synthesis of complex molecules, including cyclophanes and other polycyclic structures. The strategic use of nucleophilic substitution in combination with other transformations enables the construction of sophisticated molecular architectures [28].

Reduction and Oxidation Transformations

The reduction and oxidation transformations of 1-bromo-2-methylnaphthalene provide access to a diverse array of functionalized naphthalene derivatives. Reduction reactions can target either the carbon-bromine bond or the aromatic system, depending on the reducing agent and reaction conditions [29] .

Electrochemical reduction represents a particularly well-studied transformation, where the compound undergoes reductive dehalogenation to generate 2-methylnaphthalene. This process has been investigated using various electrode materials and electrolyte systems, with deuterium labeling studies providing mechanistic insights [29].

Chemical reduction using metal hydrides or other reducing agents can selectively reduce the carbon-bromine bond while preserving the aromatic system. Lithium aluminum hydride and other strong reducing agents can effect this transformation, although the reaction conditions must be carefully controlled to avoid over-reduction .

Oxidation reactions can target the methyl substituent, converting it to carboxylic acid or other oxidized functional groups. Strong oxidizing agents such as potassium permanganate or chromium trioxide can effect these transformations, providing access to naphthalene carboxylic acid derivatives .

The combination of reduction and oxidation reactions in synthetic sequences enables the preparation of complex naphthalene derivatives with multiple functional groups. These transformations are particularly valuable in the synthesis of natural products, pharmaceuticals, and materials science applications [31].

[35] PubChem. (2025). 1-Bromo-2-methylnaphthalene compound summary.

Thermo Fisher Scientific. 1-Bromo-2-methylnaphthalene technical specifications.

Sigma-Aldrich Japan. (2025). 1-Bromo-2-methylnaphthalene technical grade.

TCI Chemicals. 1-Bromo-2-methylnaphthalene product information.

[4] Pubs.RSC. (2015). Asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates.

PubMed. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.

[6] ScienceDirect. (2019). Phosphine/N-heterocyclic carbene palladium complex for Suzuki-Miyaura cross-coupling.

[14] ScienceDirect. (2002). Catalytic asymmetric cross-coupling mechanisms.

[7] PMC. (2021). Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Precatalysts.

[8] Google Patents. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions.

[9] Google Patents. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions.

[5] RSC Publishing. (2014). Selection of boron reagents for Suzuki-Miyaura coupling.

[15] AMP ChemicalBook. 1-Bromo-2-methylnaphthalene usage and synthesis.

[13] Pure.au.dk. (2023). Mechanistic Investigations into Nickel- and Palladium-Mediated Reactions.

[16] Sigma-Aldrich. (2025). 1-Bromo-2-methylnaphthalene technical grade product information.

[11] Thieme. (2020). Nickel versus Palladium in Cross-Coupling Catalysis.

[12] YouTube. (2022). Synthesis Workshop: Nickel Versus Palladium in Catalysis.

[17] ScienceDirect. 2-Methylnaphthalene overview and applications.

[18] PubMed. (2022). On the Dynamics of the Carbon-Bromine Bond Dissociation.

[19] PMC. (2022). On the Dynamics of the Carbon-Bromine Bond Dissociation in 1-Bromo-2-Methylnaphthalene.

[20] Flore.unifi.it. (2022). On the Dynamics of the Carbon-Bromine Bond Dissociation molecular dynamics study.

[21] Trace.tennessee.edu. (2010). Theoretical Calculation of Thermodynamic Properties of Naphthalene.

[22] SSRN. (2025). DFT Study on Geometries, Electronic Structures and Electronic Absorption of Naphthalene.

[23] Academia.edu. (2015). NBO, NLO, HOMO-LUMO, NMR and Electronic spectral study.

[24] JAOC. (2021). Quantum Computing Analysis of Naphthalene Compound.

[28] Wiley Online Library. (2019). Bromonaphthalenophane from a Desymmetrized Building Block.

[25] PubMed. (2011). Gold-catalyzed naphthalene functionalization.

BenchChem. (2024). 1-Bromo-4-(2-bromoethyl)naphthalene chemical reactions.

[31] MDPI. (2002). New and efficient synthetic route of anti-naphthalene and anthracene epoxide.

[10] ACS Publications. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling.

[26] Wikipedia. (2005). Nucleophilic aromatic substitution mechanisms.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant